molecular formula C21H19F3N4O4 B611777 VU6012962

VU6012962

货号: B611777
分子量: 448.4 g/mol
InChI 键: IQNLJJLZIVCGFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU6012962 是一种口服生物利用度高的化合物,作为中枢神经系统穿透性代谢型谷氨酸受体 7 (mGlu7) 的负向变构调节剂。 它的抑制浓度 (IC50) 为 347 纳摩尔 。该化合物主要用于科学研究,以研究代谢型谷氨酸受体的调节,这些受体在各种神经过程中的发挥着至关重要的作用。

科学研究应用

VU6012962 在科学研究中具有广泛的应用,包括:

作用机制

VU6012962 通过与代谢型谷氨酸受体 7 的变构位点结合发挥作用。这种结合抑制受体的活性,导致下游信号通路减少。分子靶点包括受体本身和相关的信号蛋白。 代谢型谷氨酸受体 7 的抑制导致兴奋性神经传递减少,这可能在焦虑和抑郁等疾病中具有治疗作用 .

生化分析

Biochemical Properties

VU6012962 is highly selective for mGlu7 versus the other seven mGlu receptor subtypes . It interacts with the mGlu7 receptor, exerting its effects through negative allosteric modulation .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a negative allosteric modulator of the mGlu7 receptor . This modulation can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the mGlu7 receptor, where it acts as a negative allosteric modulator . This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Dosage Effects in Animal Models

In animal models, specifically C57Bl/6J male mice, this compound has been administered at dosages of 1, 3, and 10 mg/kg . At a dose of 3 mg/kg, it increased total time spent in the open arms, indicating a decrease in anxiety. A dose of 10 mg/kg caused a decrease in overall locomotion .

准备方法

合成路线和反应条件

VU6012962 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

化学反应分析

反应类型

VU6012962 经历了各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于进一步的研究和开发 .

相似化合物的比较

类似化合物

独特之处

VU6012962 由于其对代谢型谷氨酸受体 7 的高选择性和穿透中枢神经系统的能力而独一无二。 这使其成为研究该受体在各种神经过程中的特定作用的宝贵工具 .

属性

IUPAC Name

4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNLJJLZIVCGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does VU6012962 interact with its target, the mGlu7 receptor, and what are the downstream effects of this interaction?

A1: this compound acts as a negative allosteric modulator (NAM) of the mGlu7 receptor. [] While the exact binding site and mechanism of action haven't been fully elucidated in the provided abstract, NAMs typically bind to a site distinct from the glutamate binding site on the mGlu7 receptor. This binding allosterically modulates the receptor's conformation, decreasing its affinity for glutamate and reducing its signaling activity. [] This modulation of mGlu7 receptor activity is being investigated for its therapeutic potential in various neurological and psychiatric disorders. []

Q2: What is the significance of this compound's CNS penetration and oral bioavailability in the context of its potential therapeutic applications?

A2: this compound's ability to penetrate the CNS and its oral bioavailability are crucial for its potential as a therapeutic agent targeting CNS disorders. [] Many neurological and psychiatric conditions require drugs that can effectively reach the brain, which is often limited by the blood-brain barrier. Oral bioavailability is highly desirable for patient convenience and compliance, potentially leading to better treatment outcomes. The study found that this compound achieved exposures in cerebrospinal fluid (CSF) exceeding its in vitro IC50 at manageable doses, highlighting its promising profile for further development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。